Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate
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Overview
Description
Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxylic acid ester group, and a chlorinated phenylcarbamoyl moiety.
Preparation Methods
The synthesis of Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorinated phenylcarbamoyl group, and the esterification of the carboxylic acid. Common synthetic routes may involve the use of reagents such as piperidine, 4-chlorophenyl isocyanate, and ethyl chloroformate under controlled reaction conditions. Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated phenyl group can undergo substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate include other piperidine derivatives and chlorinated phenylcarbamoyl compounds. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
References
- Selection of boron reagents for Suzuki–Miyaura coupling
- Boronic esters as protective groups in carbohydrate chemistry
- Synthesis of indole derivatives as prevalent moieties present in …
- 16.11: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts
- 2- [ (4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid
- This compound
Properties
Molecular Formula |
C17H23ClN2O3 |
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Molecular Weight |
338.8 g/mol |
IUPAC Name |
ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-23-17(22)13-4-3-10-20(12-13)11-9-16(21)19-15-7-5-14(18)6-8-15/h5-8,13H,2-4,9-12H2,1H3,(H,19,21) |
InChI Key |
WNESZXKWXXPKIR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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